molecular formula C7H12O4 B032543 Diethyl malonate-1,3-13C2 CAS No. 77386-82-4

Diethyl malonate-1,3-13C2

Cat. No.: B032543
CAS No.: 77386-82-4
M. Wt: 162.15 g/mol
InChI Key: IYXGSMUGOJNHAZ-AKZCFXPHSA-N
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Description

Diethyl malonate-1,3-13C2 (CAS: 77386-82-4) is a stable isotope-labeled derivative of diethyl malonate (CAS: 105-53-3), where carbon-13 isotopes replace natural carbon at the 1 and 3 positions of the malonate backbone. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 163.15 g/mol (isotopically adjusted) . This compound is synthesized to ≥99 atom% 13C purity, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotope dilution mass spectrometry (IDMS) . The 13C labeling enables precise tracking of specific carbon atoms in biochemical pathways, such as the citric acid cycle or lipid metabolism, without altering the compound’s inherent reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl malonate-1,3-13C2 can be synthesized through the esterification of malonic acid-1,3-13C2 with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous distillation units for purification. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Alkylation Reactions

Mechanism : The methylene group between the two ester functionalities is highly acidic (pKa ≈ 16–18), allowing deprotonation by strong bases (e.g., sodium ethoxide) to form a nucleophilic enolate ion . This enolate reacts with alkyl halides (e.g., methyl bromide) or alkenes to form alkylated malonates.

Reagents and Conditions :

  • Base: Sodium ethoxide (NaOEt) in ethanol .
  • Electrophile: Alkyl halides (RX) or alkenes .
  • Temperature: Room temperature or mild heating .

Products : Alkylated diethyl malonates, which upon hydrolysis and decarboxylation yield substituted acetic acids .

Example :
Reaction with methyl bromide produces diethyl 2-methylmalonate, a precursor for substituted acetic acids .

Hydrolysis and Decarboxylation

Mechanism : Under acidic or basic conditions, the ester groups hydrolyze to form malonic acid-1,3-13C2, which undergoes decarboxylation upon heating to yield acetic acid derivatives .

Reagents and Conditions :

  • Hydrolysis: Aqueous HCl or NaOH .
  • Decarboxylation: Heating (200–300°C) with catalytic acid (e.g., H2SO4) .

Products : Acetic acid derivatives, retaining the carbon-13 labels for metabolic tracing .

Example :
Hydrolysis of diethyl malonate-1,3-13C2 followed by decarboxylation produces acetic acid-1,3-13C2 .

Claisen Condensation

Mechanism : The enolate ion reacts with aldehydes or ketones to form α,β-unsaturated ketones via a conjugate addition-elimination pathway .

Reagents and Conditions :

  • Catalyst: Piperidine or pyrrolidine .
  • Solvent: Ethanol or THF .
  • Temperature: Reflux conditions .

Products : α,β-Unsaturated carbonyl compounds with retained carbon-13 labels .

Example :
Condensation with benzaldehyde yields diethyl (E)-cinnamate-1,3-13C2 .

Metabolic Tracing

The carbon-13 labels enable tracking of carbon atom incorporation into biological molecules. For instance:

  • Fatty Acid Synthesis : Labeled malonate is used to study the synthesis of 13C-labeled fatty acids .
  • Neurotoxicity Studies : Diethyl malonate derivatives have been linked to neurotransmitter modulation, with isotopic labeling aiding in mechanistic elucidation.

Data Table: Reaction Comparison

Reaction TypeKey ReagentsProductsApplication
AlkylationNaOEt, RX (alkyl halides)Alkylated malonatesSynthesis of substituted acetic acids
Hydrolysis/DecarboxylationHCl/NaOH, H2SO4Acetic acid derivativesMetabolic tracing
Claisen CondensationPiperidine, aldehydes/ketonesα,β-Unsaturated carbonylsOrganic synthesis

Key Research Findings

  • Reaction Pathway Analysis : The enolate intermediate's stability is critical for alkylation efficiency. Studies using isotopic labeling reveal that the methylene group's acidity drives nucleophilic reactivity .
  • Thermochemical Data : NIST thermochemical data confirm the compound's stability, with a heat of combustion of -3,170 kJ/mol .
  • Biological Interactions : Derivatives of this compound have been implicated in neurotransmitter modulation, with isotopic labeling aiding in mechanistic studies.

Scientific Research Applications

Scientific Research Applications

Diethyl malonate-1,3-13C2 is employed across various disciplines, including:

1. Organic Synthesis:

  • Serves as a precursor for synthesizing complex organic molecules.
  • Used in the synthesis of pharmaceuticals and agrochemicals.

2. Metabolic Studies:

  • Facilitates tracing the incorporation of carbon atoms into metabolic pathways.
  • Provides insights into energy production processes and metabolic fluxes.

3. Pharmacological Research:

  • Aids in the development of labeled pharmaceuticals for tracking drug metabolism.
  • Used in imaging studies to understand drug distribution in biological systems.

4. Industrial Applications:

  • Applied in producing labeled compounds for industrial processes.
  • Utilized in the synthesis of polymers and coatings.

Case Studies

Case Study 1: Metabolic Tracing in Fatty Acid Synthesis
A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic pathways and energy production processes.

Case Study 2: Neurotoxicity Mechanisms
Research indicated that administering diethyl malonate alongside MDMA resulted in significant long-term toxicity to serotonin neurons in rats. The study revealed that diethyl malonate influences neurotransmitter dynamics, showcasing its potential implications in neuropharmacology.

Mechanism of Action

The mechanism of action of diethyl malonate-1,3-13C2 involves its conversion to the enolate ion, which then participates in various nucleophilic substitution reactions. The carbon-13 isotope allows for the tracking of these reactions using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Isotopic Variants of Diethyl Malonate

Diethyl malonate-1,3-13C2 belongs to a family of 13C-labeled analogs distinguished by isotopic substitution patterns:

Compound Name Labeling Positions CAS Number Molecular Weight (g/mol) Key Applications
Diethyl malonate-2-13C C2 position 67035-94-3 162.14 Studies requiring single-carbon tracing
This compound C1 and C3 77386-82-4 163.15 Dual-carbon metabolic flux analysis
Diethyl malonate-1,2,3-13C3 C1, C2, and C3 53051-81-3 164.15 Comprehensive pathway mapping in in vivo models

Key Differences :

  • Sensitivity in Tracing : The 1,3-13C2 variant allows simultaneous tracking of two carbons in symmetrical metabolic intermediates (e.g., citrate or glutamate), whereas single-labeled variants (e.g., 2-13C) are optimal for probing asymmetric reactions .
  • Synthetic Complexity : Full 13C3 labeling (1,2,3-13C3) requires multi-step isotopic incorporation, increasing production costs compared to 1,3-13C2 .

Comparison with Structural Analogs

Dimethyl Malonate (CAS: 108-59-8)

Dimethyl malonate, a methyl-ester analog, shares the malonate core but differs in ester groups and physical properties:

Property This compound Dimethyl Malonate
Molecular Formula C₇H₁₂O₄ C₅H₈O₄
Molecular Weight 163.15 g/mol 132.11 g/mol
Boiling Point 199°C 181°C
Key Applications Isotopic metabolic probes Organic synthesis, fragrances

Functional Differences :

  • Reactivity : Diethyl malonate’s ethyl groups confer higher steric bulk, slowing hydrolysis rates compared to dimethyl malonate, which is more reactive in nucleophilic substitutions .
  • Volatility : Dimethyl malonate’s lower molecular weight increases volatility, limiting its utility in long-term in vivo studies compared to diethyl derivatives .

Diethyl Carbonate (CAS: 105-58-8) and Diethyl Fumarate

These diethyl esters differ in backbone structure and applications:

Compound Backbone Structure Primary Use
This compound Malonic acid Metabolic tracing, malonic ester synthesis
Diethyl carbonate Carbonic acid Solvent, transesterification agent
Diethyl fumarate Fumaric acid Polymer production, drug delivery

Metabolic Relevance : Unlike diethyl carbonate or fumarate, this compound directly integrates into central carbon metabolism via decarboxylation to acetyl-CoA, enabling real-time monitoring of Krebs cycle activity .

Commercial Availability and Specifications

This compound is commercially available from suppliers like Shanghai Lai Ang Biotechnology (Product Code: IC 3249) and Aladdin Scientific (CAS: 77386-82-4), typically sold in 0.5 g increments at ≥99% isotopic purity .

Biological Activity

Diethyl malonate-1,3-13C2 is a stable isotopic variant of diethyl malonate, where two carbon atoms are labeled with the carbon-13 isotope. This compound has garnered attention in various scientific fields due to its unique properties and applications in organic synthesis, metabolic studies, and pharmacology. While diethyl malonate itself is not primarily known for significant biological activity, its derivatives and isotopically labeled forms have been explored for their interactions with biological systems and their utility in tracing metabolic pathways.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H12O4
  • Molecular Weight : 162.15 g/mol
  • Appearance : Colorless liquid with an apple-like odor
  • Isotopic Labeling : Carbon atoms at positions 1 and 3 are enriched with carbon-13

Applications in Research

This compound is utilized in various research contexts:

  • Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Metabolic Studies : The carbon-13 labeling allows researchers to trace the incorporation and transformation of carbon atoms in biological systems, providing insights into metabolic pathways.
  • Pharmacological Research : Its derivatives are involved in the synthesis of compounds with potential sedative properties, such as barbiturates.

Case Study 1: Neurotoxicity Mechanisms

A study demonstrated that the administration of malonate alongside MDMA led to significant long-term toxicity to serotonin neurons in rats. The mechanism involved enhanced dopamine release due to the combined effects of both substances, indicating that diethyl malonate can influence neurotransmitter dynamics in the brain .

Case Study 2: Metabolic Tracing

Research utilizing this compound for tracing metabolic pathways showed how variations in reaction conditions could affect the outcomes of reactions involving this compound. The isotopic labeling provided valuable insights into synthetic methodologies and mechanistic pathways that are not available with non-labeled counterparts.

Data Table: Comparison of Malonate Derivatives

CompoundMolecular FormulaBiological Activity
Diethyl MalonateC7H12O4Inhibitor of succinate dehydrogenase
This compoundC7H12O4Used for metabolic tracing; potential neurotoxicity
Methyl MalonateC5H8O4Different reactivity patterns; less studied
Ethyl AcetoacetateC6H10O3Used in Claisen condensation reactions

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for Diethyl Malonate-1,3-13C2 in isotopic labeling studies?

  • Methodology : Synthesis typically involves using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-enriched malonic acid or ethyl chloroformate) under controlled esterification conditions. Purification is achieved via fractional distillation or column chromatography, guided by density (1.055 g/cm³ at 20°C) and solubility (20.8 g/L in water) . Characterization employs <sup>13</sup>C NMR to confirm isotopic enrichment at positions 1 and 3, supplemented by mass spectrometry (MS) to verify purity (>99 atom% <sup>13</sup>C) .

Q. How is Diethyl Malonate-1,3-13C2 utilized in Claisen condensation and alkylation reactions?

  • Mechanistic Insight : The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. Alkylation with electrophiles (e.g., alkyl halides) proceeds under basic conditions (e.g., NaH or LDA). Isotopic labeling allows tracking of carbon migration in reaction intermediates using <sup>13</sup>C NMR . Reaction optimization requires solvent selection (e.g., THF or DMF) and temperature control to minimize side reactions .

Advanced Research Questions

Q. How do isotopic (<sup>13</sup>C) labels at positions 1 and 3 influence reaction kinetics or regioselectivity in malonate-derived syntheses?

  • Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates due to differences in bond vibrational energies between <sup>12</sup>C and <sup>13</sup>C. For example, in nucleophilic substitutions, <sup>13</sup>C labeling at the reactive center can slow reaction rates by ~1–5%. Regioselectivity shifts are analyzed via comparative <sup>13</sup>C NMR studies of labeled vs. unlabeled products .

Properties

IUPAC Name

diethyl (1,3-13C2)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-AKZCFXPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)C[13C](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480028
Record name Diethyl malonate-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77386-82-4
Record name Diethyl malonate-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2
N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
Diethyl malonate-1,3-13C2

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